乙基(2-苯乙基)胺盐酸盐

描述

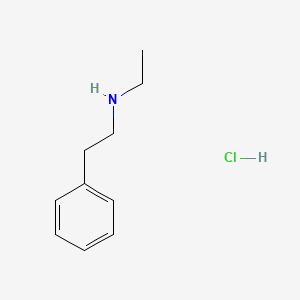

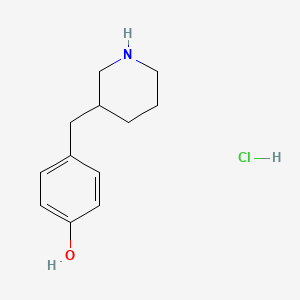

Ethyl(2-phenylethyl)amine hydrochloride is a biochemical used for proteomics research . It is also known as N-Ethyl-2-phenylethanamine .

Molecular Structure Analysis

The molecular formula of Ethyl(2-phenylethyl)amine is C10H15N . The average mass is 149.233 Da and the monoisotopic mass is 149.120453 Da .Physical And Chemical Properties Analysis

Ethyl(2-phenylethyl)amine has a density of 0.9±0.1 g/cm3, a boiling point of 221.9±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 92.8±10.9 °C .科学研究应用

药物化学

2-苯乙胺基团是乙基(2-苯乙基)胺盐酸盐的一部分,它广泛存在于自然界中,在药物化学中发挥着重要作用 . 该基团存在于关键治疗靶点中,包括药物化学命中物和有吸引力的筛选化合物 . 2-苯乙胺基团也存在于内源性儿茶酚胺中,如多巴胺、去甲肾上腺素和肾上腺素,它们在随意运动、压力或情绪中起着至关重要的作用 .

蛋白质组学研究

乙基(2-苯乙基)胺盐酸盐用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。 该化合物可用于与蛋白质功能和相互作用相关的各种生化测定和实验 .

药物开发

2-苯乙胺基团也用于新药开发 . 许多保留2-苯乙基部分的衍生物在药物化学中被频繁用作工具化合物 . 这些化合物可用于研究药物对各种生物系统的影响,并开发新的治疗剂 .

神经递质研究

2-苯乙胺基团存在于神经递质中,如多巴胺、去甲肾上腺素和肾上腺素 . 因此,乙基(2-苯乙基)胺盐酸盐可用于与这些神经递质和神经系统相关的研究 .

娱乐性药物研究

除了它们突出的治疗应用外,还值得一提的是,许多包含2-苯乙胺基团的生物碱的娱乐性使用 . 这些通常被称为“设计药物”,并导致与药物滥用相关的状况 . 乙基(2-苯乙基)胺盐酸盐可用于与这些娱乐性药物及其影响相关的研究 .

精神药理学

著名的化学家/精神药理学家亚历山大·舒尔金对2-苯乙胺衍生物进行了广泛的研究,包括3,4-亚甲二氧基甲基苯丙胺(MDMA),俗称“摇头丸” . 乙基(2-苯乙基)胺盐酸盐是一种2-苯乙胺衍生物,可用于类似的精神药理学研究 .

安全和危害

生化分析

Biochemical Properties

Ethyl(2-phenylethyl)amine hydrochloride plays a crucial role in biochemical reactions, particularly in the central nervous system. It interacts with enzymes such as monoamine oxidase B (MAO-B) and aromatic L-amino acid decarboxylase (AADC). MAO-B primarily metabolizes the compound, converting it into phenylacetic acid . Additionally, it binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions regulate monoamine neurotransmission and influence various physiological processes.

Cellular Effects

Ethyl(2-phenylethyl)amine hydrochloride affects various types of cells and cellular processes. In the brain, it influences cell signaling pathways by binding to TAAR1, which modulates the release of neurotransmitters such as dopamine and serotonin . This compound also impacts gene expression and cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation . These effects contribute to its role as a central nervous system stimulant and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of ethyl(2-phenylethyl)amine hydrochloride involves its interactions with specific biomolecules. It binds to TAAR1, leading to the activation of intracellular signaling cascades that regulate neurotransmitter release . Additionally, it inhibits VMAT2, preventing the uptake of monoamines into synaptic vesicles and increasing their availability in the synaptic cleft . These molecular interactions result in enhanced neurotransmission and stimulation of the central nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl(2-phenylethyl)amine hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and enzyme activity . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of ethyl(2-phenylethyl)amine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and mood by increasing the availability of neurotransmitters . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic settings.

Metabolic Pathways

Ethyl(2-phenylethyl)amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by MAO-B, which converts it into phenylacetic acid . Other enzymes, such as aldehyde dehydrogenase (ALDH), also play a role in its metabolism . These metabolic pathways influence the compound’s bioavailability and its effects on neurotransmitter levels and cellular function.

Transport and Distribution

Within cells and tissues, ethyl(2-phenylethyl)amine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters such as VMAT2, which facilitate its uptake into synaptic vesicles . Additionally, binding proteins and other transporters may influence its localization and accumulation in different cellular compartments . These transport and distribution mechanisms are critical for its physiological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of ethyl(2-phenylethyl)amine hydrochloride affects its activity and function. The compound is primarily localized in monoamine neurons, where it interacts with TAAR1 and VMAT2 . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its interactions with other biomolecules and its overall efficacy . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

N-ethyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVLAWGGXZKVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589339 | |

| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61185-89-5 | |

| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl(2-phenylethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)

![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)

![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)

![4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318260.png)